

Application Notes and Protocols for Oral Administration of MK-677 in Mice

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Compound of Interest

Compound Name: *Ibutamoren Mesylate*

Cat. No.: *B1674248*

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Introduction

MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, a neuropeptide, stimulating the release of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1). Unlike direct GH administration, MK-677 stimulates the pituitary gland to produce its own pulses of growth hormone. This property makes it a valuable tool in research settings for studying the effects of elevated GH and IGF-1 levels in various physiological and pathological models in mice. These application notes provide detailed protocols for the preparation and oral administration of MK-677 in mice, along with a summary of reported physiological effects and the underlying signaling pathway.

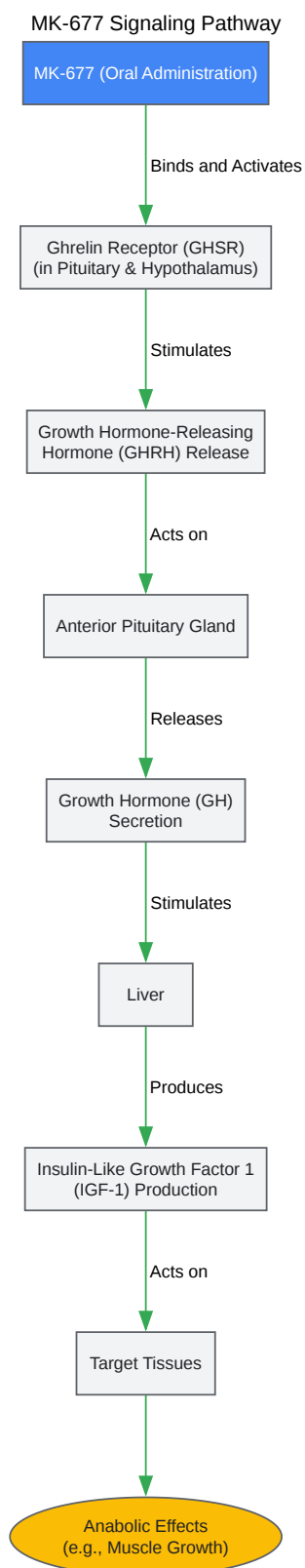
Mechanism of Action and Signaling Pathway

MK-677 acts as a selective agonist at the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). The binding of MK-677 to GHSR in the anterior pituitary and hypothalamus initiates a signaling cascade that leads to the secretion of growth hormone.

The signaling pathway is as follows:

- MK-677 binds to and activates the G-protein coupled receptor, GHSR.

- Activation of GHSR stimulates the release of Growth Hormone-Releasing Hormone (GHRH).
- GHRH then acts on the pituitary gland to stimulate the synthesis and pulsatile release of Growth Hormone (GH).
- GH travels to the liver and other tissues, stimulating the production of Insulin-Like Growth Factor 1 (IGF-1).
- IGF-1 mediates many of the anabolic effects of GH, such as muscle growth and cellular proliferation.



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Figure 1: Simplified signaling pathway of MK-677.

Data Presentation

Table 1: Solubility of MK-677 in Various Vehicles

Vehicle	Solubility	Notes
Water	≥ 50 mg/mL	May require ultrasonication to fully dissolve.[1][2]
DMSO	50 mg/mL	
PBS	100 mg/mL	May require ultrasonication.[1][2]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.5 mg/mL	A clear solution can be achieved.[1][2]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL	A clear solution can be achieved.[1][2]

Table 2: Pharmacokinetic Parameters of MK-677 in Rodents (Oral Administration)

Species	Parameter	Value	Reference
Rat	Peak GH Concentration (Tmax)	~60 minutes	[3][4]
Not Specified	Half-life	~6 hours	[5]

Note: Specific Cmax and Tmax values for mice were not readily available in the searched literature. Researchers may need to perform pilot studies to determine these parameters in their specific mouse strain and experimental conditions.

Table 3: Dose-Dependent Effects of Oral MK-677 in Rodents

Species	Strain	Dosage	Duration	Observed Effects	Reference
Mouse	C57BL/6	1 and 3 mg/kg/day (IP)	10 days	Increased cumulative food intake and significant increase in body weight at both doses.	[5]
Mouse	5XFAD	5 mg/kg/day (IP)	3 weeks	Tendency for increased food intake, no significant change in body weight.	[5]
Rat	Sprague-Dawley	2 and 4 mg/kg (single dose)	Single dose	4 mg/kg dose significantly increased peak GH concentration s by 1.8-fold.	[3] [4]
Rat	Sprague-Dawley	4 mg/kg/day	6 weeks	No significant increase in body weight or IGF-1 levels. GH response was abolished after 6 weeks.	[3] [4]

Note: While some data is from intraperitoneal (IP) administration, it provides a valuable starting point for dose selection in oral gavage studies due to the high oral bioavailability of MK-677.

Experimental Protocols

Protocol 1: Preparation of MK-677 Solution for Oral Gavage

This protocol describes the preparation of a 1 mg/mL MK-677 solution in distilled water.

Materials:

- MK-677 powder
- Sterile distilled water
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Weigh the desired amount of MK-677 powder using an analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of MK-677.
- Transfer the powder to a sterile conical tube.
- Add a small volume of sterile distilled water to the tube (e.g., 2-3 mL).
- Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
- If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

- Once the powder is completely dissolved, add sterile distilled water to reach the final desired volume (e.g., 10 mL).
- Vortex the solution again to ensure homogeneity.
- Storage: It is recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for up to one week. Before use, allow the solution to return to room temperature and vortex to ensure it is fully dissolved.

For a vehicle containing co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), first dissolve the MK-677 in DMSO, then add the other components sequentially while vortexing between each addition to ensure a clear and stable solution.^{[1][2]}

Protocol 2: Oral Gavage Administration of MK-677 in Mice

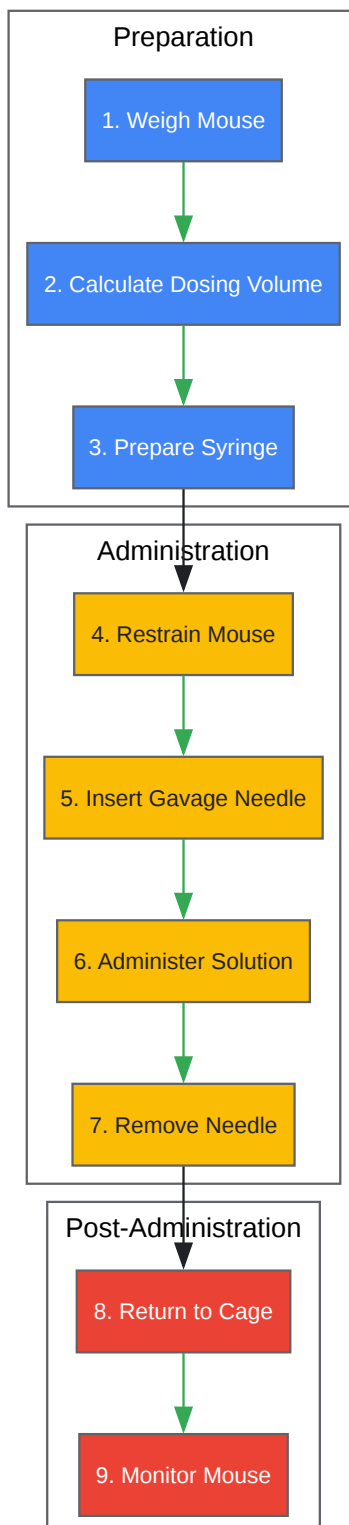
This protocol outlines the standard procedure for administering the prepared MK-677 solution to mice via oral gavage.

Materials:

- Prepared MK-677 dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
- Syringes (1 mL)
- Scale to weigh the mice

Procedure:

Oral Gavage Experimental Workflow



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Figure 2: Workflow for oral gavage administration in mice.

- **Animal Acclimation:** Allow mice to acclimate to the facility and housing conditions for at least one week before the experiment.
- **Fasting:** For consistent absorption, it is recommended to fast the mice for 4-6 hours before oral gavage. Ensure access to water is maintained during the fasting period.
- **Dosage Calculation:** Weigh each mouse accurately on the day of dosing. Calculate the required volume of the MK-677 solution based on the mouse's body weight and the desired dose. For example, for a 25g mouse and a dose of 5 mg/kg, using a 1 mg/mL solution:
 - $\text{Dose (mg)} = 0.025 \text{ kg} * 5 \text{ mg/kg} = 0.125 \text{ mg}$
 - $\text{Volume (mL)} = 0.125 \text{ mg} / 1 \text{ mg/mL} = 0.125 \text{ mL}$ or 125 μL
- **Animal Restraint:**
 - Gently but firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.
 - The body of the mouse should be supported, and the head and neck should be in a straight line with the esophagus.
- **Gavage Needle Insertion:**
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and re-attempt.
- **Administration:**
 - Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the solution.

- Needle Withdrawal:
 - After administration, gently withdraw the needle in a single, smooth motion.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.
 - Provide access to food and water after the immediate observation period.

Concluding Remarks

The oral administration of MK-677 in mice is a valuable technique for studying the GH/IGF-1 axis. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to adhere to proper animal handling and gavage techniques to ensure animal welfare and the validity of experimental results. Researchers should always consult their institution's Institutional Animal Care and Use Committee (IACUC) guidelines and protocols before conducting any animal experiments.

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